赤霉酸 3-异内酯

描述

Gibberellic Acid 3-Isolactone is a structural analog of Gibberellic Acid . It shows plant growth-promoting activity . It is a white to off-white solid .

Synthesis Analysis

Gibberellic Acid 3-Isolactone is produced by the fermentation technology using Fusarium moniliforme . Several mathematical models and optimization tools were designed for enhancing the fermentative yield .

Molecular Structure Analysis

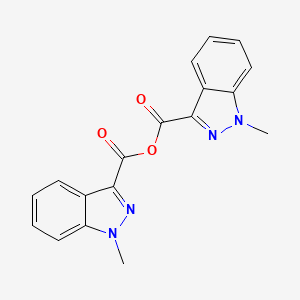

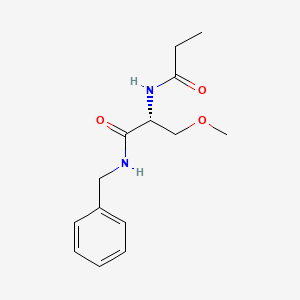

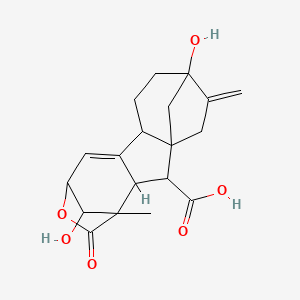

The molecular formula of Gibberellic Acid 3-Isolactone is C19H22O6 . It is biologically derived from tetracyclic diterpenoid hydrocarbon .

Chemical Reactions Analysis

The biosynthetic route of Gibberellic Acid 3-Isolactone in Fusarium fujikuroi is well-defined . The multi-level regulation mechanisms involved in the whole network of its production have been gradually unveiled .

Physical And Chemical Properties Analysis

Gibberellic Acid 3-Isolactone is a white to off-white solid . Its melting point is greater than 141°C .

科学研究应用

Plant Growth Regulation

Isogibberellin A3 is a highly valued plant growth regulator . It has various applications in agriculture, where it is extensively used for beneficial effects including stem elongation, elimination of dormancy, sex expression, seed germination, flowering, and fruit senescence .

Fermentation Technology

Fermentation technology based on submerged fermentation and solid-state fermentation for the production of Isogibberellin A3 has been used with its merits and demerits . Several mathematical models and optimization tools were also designed for enhancing the fermentative yield .

Abiotic Stress Response

Isogibberellin A3 plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It helps plants to overcome environmental calamities .

Seed Germination

Isogibberellin A3 is applied to crops, orchards, and ornamental plants, where it plays a role in seed germination . It improves seed germination and boosts productivity .

Fruit Growth Enhancement

Isogibberellin A3 is known to enhance fruit growth . It increases fruit size and improves the quality of fruits .

Stem Elongation

Isogibberellin A3 acts as a natural plant growth regulator, especially for stem elongation . It promotes cell expansion and division, leading to stem elongation .

作用机制

Target of Action

Isogibberellin A3, also known as Gibberellic Acid 3-Isolactone, primarily targets plant growth regulators, specifically the DELLA proteins. These proteins act as growth repressors in plants. By interacting with DELLA proteins, Isogibberellin A3 promotes plant growth and development .

Mode of Action

Isogibberellin A3 binds to the gibberellin receptors, such as GID1 (Gibberellin Insensitive Dwarf1). This binding triggers a conformational change in the receptor, allowing it to interact with DELLA proteins. The interaction leads to the ubiquitination and subsequent degradation of DELLA proteins via the proteasome pathway. As a result, the repression on growth-promoting genes is lifted, leading to enhanced growth and development .

Biochemical Pathways

The primary biochemical pathway affected by Isogibberellin A3 is the gibberellin signaling pathway. Upon binding to GID1, the degradation of DELLA proteins activates various downstream genes involved in cell elongation, division, and differentiation. This activation promotes processes such as stem elongation, seed germination, and flowering .

Pharmacokinetics

The pharmacokinetics of Isogibberellin A3 involve its absorption, distribution, metabolism, and excretion (ADME) in plants. The compound is absorbed through the plant’s roots and leaves, distributed via the xylem and phloem, and metabolized into inactive forms by hydroxylation and conjugation. Its bioavailability is influenced by factors such as plant species, developmental stage, and environmental conditions .

Result of Action

At the molecular level, the action of Isogibberellin A3 results in the degradation of DELLA proteins, leading to the activation of growth-promoting genes. At the cellular level, this results in increased cell elongation, division, and differentiation. Consequently, plants exhibit enhanced growth, improved seed germination, and accelerated flowering .

Action Environment

Environmental factors such as light, temperature, and soil conditions significantly influence the efficacy and stability of Isogibberellin A3. For instance, higher temperatures can enhance its absorption and metabolism, while optimal light conditions can synergize its growth-promoting effects. Soil pH and nutrient availability also play crucial roles in determining the compound’s overall effectiveness .

: The Current Status of Research on Gibberellin Biosynthesis : Highlights in gibberellin research: A tale of the dwarf and the slender : Gibberellin Signaling

安全和危害

未来方向

属性

IUPAC Name |

13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-6-18-7-19(8,24)4-3-10(18)9-5-11-14(20)17(2,16(23)25-11)12(9)13(18)15(21)22/h5,10-14,20,24H,1,3-4,6-7H2,2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSYEBAZQRZQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。